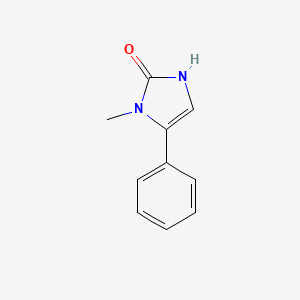

1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by a phenyl group attached to the imidazole ring, making it a significant molecule in various chemical and biological applications .

Méthodes De Préparation

The synthesis of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of amido-nitriles. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives, including 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, have demonstrated significant antimicrobial properties. A study highlighted that imidazole compounds can inhibit the growth of various bacteria, including Helicobacter pylori, which is known for causing gastric ulcers. The compound's structure allows it to interact effectively with bacterial enzymes, leading to growth inhibition .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | H. pylori | 30 |

| 5-nitroimidazole derivative | E. coli | 28 |

| Hybrid compound | S. aureus | 32 |

Anticancer Potential

Research has shown that imidazole derivatives possess anticancer properties. For instance, studies have evaluated the cytotoxic effects of various imidazole compounds against different cancer cell lines using the MTT assay. In one study, the compound exhibited promising results against rat glioma (C6) and human liver cancer (HepG2) cells .

Table 2: Cytotoxic Effects of Imidazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | C6 | 20.5 ± 2.0 |

| This compound | HepG2 | 25.0 ± 3.0 |

| Cisplatin (control) | C6 | 15.0 ± 1.5 |

| Cisplatin (control) | HepG2 | 18.0 ± 1.8 |

Antihypertensive Activity

The antihypertensive effects of imidazole derivatives have also been investigated. Compounds similar to this compound have been synthesized and tested for their ability to lower blood pressure in experimental models . The mechanism often involves vasorelaxation and modulation of vascular smooth muscle tone.

Table 3: Antihypertensive Effects of Imidazole Derivatives

| Compound | Test Method | EC50 (µM) |

|---|---|---|

| This compound | Tail-cuff method in SHR rats | 50 ± 5 |

| Reference Drug (Pimobendan) | Tail-cuff method in SHR rats | 4.67 ± 0.83 |

Anti-inflammatory Properties

Imidazole derivatives have been explored for their anti-inflammatory potential as well. Certain studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of imidazole derivatives for various biological activities:

- Antimicrobial Study : A recent study synthesized several imidazole derivatives and tested them against clinical strains of H. pylori. Results indicated that certain modifications on the imidazole ring enhanced antibacterial activity significantly .

- Anticancer Evaluation : Research conducted by Yurttas et al. demonstrated that specific substitutions on the imidazole ring could lead to increased cytotoxicity against cancer cell lines such as C6 and HepG2 .

- Antihypertensive Assessment : Investigations into the antihypertensive effects of imidazole derivatives showed promising results in lowering blood pressure in animal models, indicating potential therapeutic applications .

Mécanisme D'action

The mechanism of action of 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparaison Avec Des Composés Similaires

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:

1-Phenyl-2,3-dihydro-1H-imidazol-2-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

1-Methyl-2,3-dihydro-1H-imidazol-2-one: Lacks the phenyl group, leading to different chemical and biological properties.

5-Phenyl-2,3-dihydro-1H-imidazol-2-one: Lacks the methyl group, which can influence its overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Activité Biologique

1-Methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one (CAS Number: 59167-84-9) is a compound belonging to the imidazole family, known for its diverse biological activities. This article focuses on its biological activity, including antibacterial, antitumor, and other pharmacological effects, supported by data tables and case studies.

- Molecular Formula : C10H10N2O

- Molecular Weight : 174.20 g/mol

- Structure : The compound features a dihydro-imidazole ring with a methyl and phenyl substituent, contributing to its biological properties.

Antibacterial Activity

Research has shown that imidazole derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various nitroimidazole hybrids, including derivatives of this compound, which were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds demonstrated effective inhibition against Staphylococcus aureus and Helicobacter pylori .

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 27 |

| Nitroimidazole Hybrid | H. pylori | 32 |

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reported that certain imidazole derivatives exhibited notable cytotoxicity with IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SISO (Cervical) | 3.77 |

| Another Derivative | RT-112 (Bladder) | 2.38 |

The antitumor activity of imidazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, treatment with specific concentrations of these compounds led to an increase in early apoptotic cells, indicating their potential as therapeutic agents .

Case Studies

A notable study explored the effects of various substituted imidazoles on tumor cell growth. The incorporation of electron-withdrawing groups at specific positions significantly enhanced the cytotoxic activity of these compounds. This structure–activity relationship is critical for the design of more effective anticancer agents .

Propriétés

IUPAC Name |

3-methyl-4-phenyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQYIJSZNTVZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.